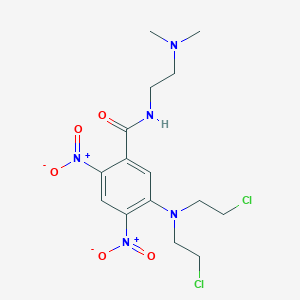![molecular formula C9H10N2O2 B115835 6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one CAS No. 141068-94-2](/img/structure/B115835.png)
6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one is a chemical compound which belongs to the class of oxazinones. It has a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. In
Mechanism Of Action
The exact mechanism of action of 6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one is not fully understood. However, it has been reported to act as a GABA receptor agonist, which may contribute to its anticonvulsant and analgesic activities. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory activity. Additionally, it has been reported to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical And Physiological Effects
6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one has been found to exhibit several biochemical and physiological effects. It has been reported to decrease the frequency and duration of seizures in animal models of epilepsy. It has also been found to reduce pain in animal models of neuropathic pain. Additionally, it has been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one in lab experiments is its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, anti-inflammatory, anticancer, and antimicrobial properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one. One of the directions is to explore its potential as a drug candidate for the treatment of epilepsy, neuropathic pain, inflammation, cancer, and microbial infections. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of its pharmacological properties. Additionally, further studies are needed to explore its pharmacokinetic and pharmacodynamic properties, as well as its toxicity and safety profiles.
Synthesis Methods
The synthesis of 6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one can be achieved through various methods. One of the commonly used methods involves the reaction of 5-methyl-2-nitrophenol with ethyl glycinate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain 6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one. Another method involves the reaction of 5-methyl-2-nitrophenol with glycine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain 6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one.
Scientific Research Applications
6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been reported to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. It has also been found to possess anticancer and antimicrobial properties. Several studies have been conducted to explore the potential therapeutic applications of this compound.
properties
CAS RN |
141068-94-2 |
|---|---|
Product Name |
6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one |
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-amino-5-methyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H10N2O2/c1-5-6(10)2-3-7-9(5)11-8(12)4-13-7/h2-3H,4,10H2,1H3,(H,11,12) |
InChI Key |
RIEONILKLRVECF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1NC(=O)CO2)N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)CO2)N |
synonyms |
6-AMINO-5-METHYL-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



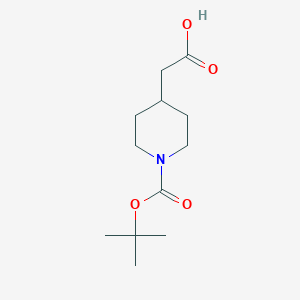
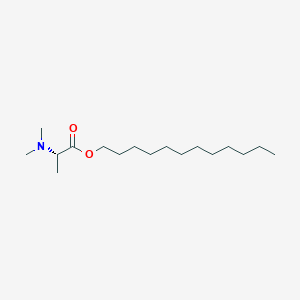
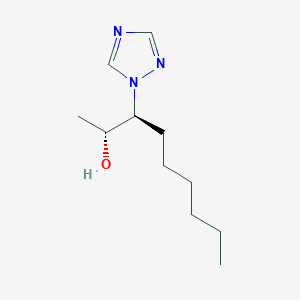
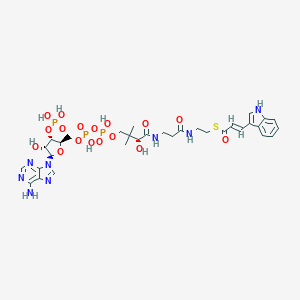
![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
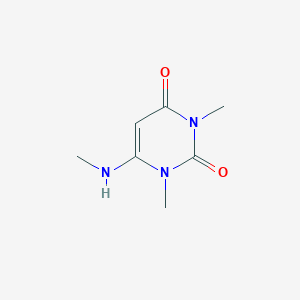
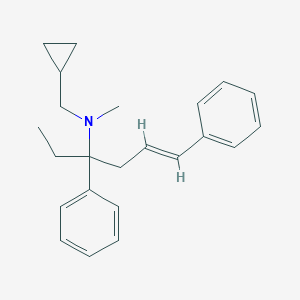
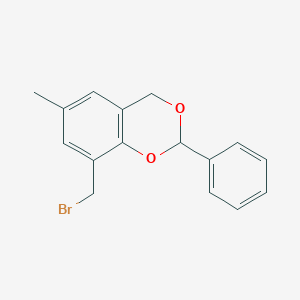
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)
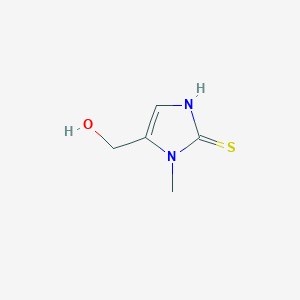
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
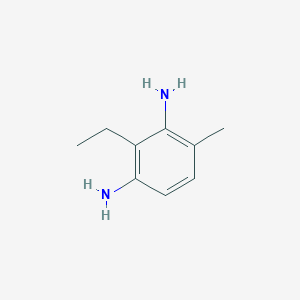
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)
